molecular formula C17H20N6O2 B5237791 N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide

Cat. No.: B5237791
M. Wt: 340.4 g/mol
InChI Key: BYKYFGOZKNNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a benzoxadiazole moiety and a triazole ring, makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole and triazole intermediates. The benzoxadiazole moiety can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents. The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or ruthenium, can enhance the efficiency of the cycloaddition reactions. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide
  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(2,4-dichlorophenoxy)-N-methylacetamide

Uniqueness

Compared to similar compounds, N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide stands out due to its unique combination of a benzoxadiazole moiety and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-cyclohexyl-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(10-12-7-8-14-15(9-12)20-25-19-14)17(24)16-11-23(21-18-16)13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYFGOZKNNNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NON=C2C=C1)C(=O)C3=CN(N=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.